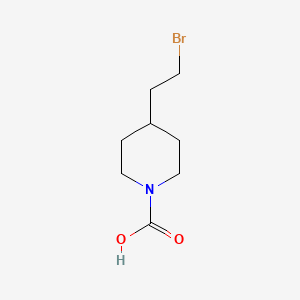
4-(2-Bromoethyl)piperidine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromoethyl)piperidine-1-carboxylic acid is a chemical compound with the molecular formula C8H14BrNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromoethyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)piperidine-1-carboxylic acid typically involves the bromination of piperidine derivatives. One common method is the reaction of piperidine with bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating and purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process includes precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Bromoethyl)piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromo group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted piperidine derivatives
- Carboxylic acids
- Ethyl-substituted piperidines
Applications De Recherche Scientifique
4-(2-Bromoethyl)piperidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2-Bromoethyl)piperidine-1-carboxylic acid involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
- 4-(2-Chloroethyl)piperidine-1-carboxylic acid
- 4-(2-Iodoethyl)piperidine-1-carboxylic acid
- 4-(2-Fluoroethyl)piperidine-1-carboxylic acid
Comparison: 4-(2-Bromoethyl)piperidine-1-carboxylic acid is unique due to its specific reactivity and the stability of the bromo group. Compared to its chloro, iodo, and fluoro counterparts, the bromo derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
142930-32-3 |
|---|---|
Formule moléculaire |
C8H14BrNO2 |
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
4-(2-bromoethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C8H14BrNO2/c9-4-1-7-2-5-10(6-3-7)8(11)12/h7H,1-6H2,(H,11,12) |
Clé InChI |
SVFUGWKDBOYQBA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Dimethylamino)ethyl]-2-pyridinesulfonamide](/img/structure/B12540048.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
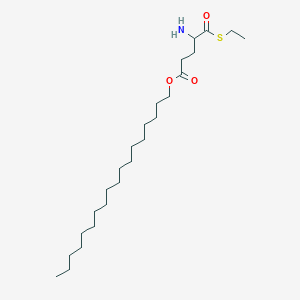
![1-(2-Phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12540065.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
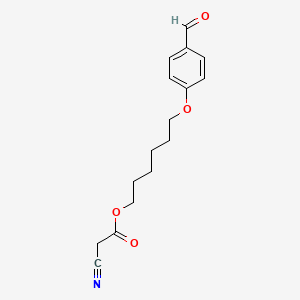
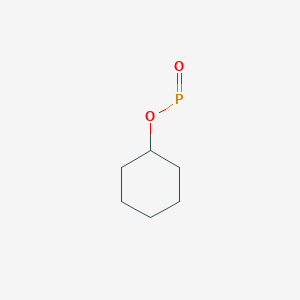
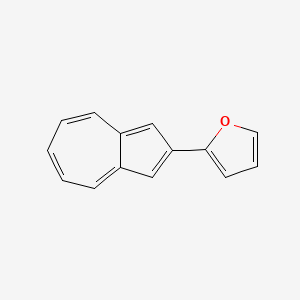
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)
![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
